3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a furan ring, and a sulfonamide group, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.
Sulfonation: The sulfonamide group is introduced through a sulfonation reaction, typically using chlorosulfonic acid.
Coupling with Furan Derivative: The furan ring is coupled with the benzene sulfonamide derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4S/c1-14(18,8-10-3-2-6-21-10)9-17-22(19,20)11-4-5-13(16)12(15)7-11/h2-7,17-18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSEVMJKHPDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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